

# AZD6370: An Assessment of Short-Term Efficacy in Glucose Regulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AZD6370**

Cat. No.: **B1666226**

[Get Quote](#)

Please note: No long-term efficacy data for **AZD6370** versus a placebo is publicly available. The clinical development of **AZD6370**, a glucokinase activator, was likely discontinued after early-phase trials. A 2024 meta-analysis suggested that a lack of long-term glycemic control may have been a factor in its termination. The following guide provides a summary of the available short-term efficacy and safety data from Phase I clinical trials.

## Short-Term Efficacy and Safety Data

The available data from short-term studies in healthy volunteers and patients with type 2 diabetes mellitus (T2DM) indicate that **AZD6370** has a dose-dependent effect on glucose metabolism.

| Study Population         | Treatment Groups                                                                                   | Key Findings                                                                                                                                                                                                                                                                                                       | Adverse Events                                                                                                         |
|--------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Healthy Male Volunteers  | Single oral dose of AZD6370 (300 mg) vs. Insulin infusion (0.8 mU/kg·min)                          | <p>- AZD6370 did not negatively affect the central counterregulatory hormonal responses (norepinephrine, GH, cortisol) to hypoglycemia.<sup>[1]</sup> - Glucagon response to hypoglycemia was reduced by approximately 30% with AZD6370 compared to insulin.</p> <p>[1]</p>                                        | No safety issues were raised in the study. <sup>[1]</sup>                                                              |
| Healthy Fasting Subjects | Single ascending oral doses of AZD6370 (10-650 mg) vs. Placebo or short-acting insulin (4 or 12 U) | <p>- AZD6370 led to markedly increased insulin secretion and glucose utilization. - The glucose infusion rate (GIR) increased in a dose-concentration-dependent manner. - Doses of 50 and 80 mg had a greater effect on GIR than 4 U of short-acting insulin, suggesting an extra-pancreatic (hepatic) effect.</p> | AZD6370 was well tolerated. Hypoglycemia was observed at a 20 mg dose when taken with food without a euglycemic clamp. |

---

|                    |                                                                                                                                                                                                                                                                                                                                                  |                                       |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------|
| Patients with T2DM | <p>Single oral doses of AZD6370 (20, 60, or 180 mg) or placebo, in fasted or fed states.</p> <p>- Dose-dependent reductions in plasma glucose of up to 30% compared to placebo were observed. - Glucose-stimulated insulin secretion was increased. - Divided doses over 24 hours resulted in a smoother glucose profile than a single dose.</p> | AZD6370 was generally well tolerated. |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------|

---

## Experimental Protocols

### Study in Healthy Male Volunteers

- Design: This was a randomized, open, two-way crossover study.
- Participants: The study involved 12 healthy adult male volunteers.[\[1\]](#)
- Interventions: Participants received a single oral dose of **AZD6370** (300 mg) or an insulin infusion (0.8 mU/kg·min) in a randomized order, separated by a washout period. A stepwise hypoglycemic clamp was used to lower plasma glucose to a nadir of 2.7 mmol/liter for 30 minutes.[\[1\]](#)
- Outcome Measures: The primary outcome measures were the plasma levels of counterregulatory hormones: epinephrine, norepinephrine, growth hormone (GH), cortisol, and glucagon.[\[1\]](#)

### Study in Healthy Fasting Subjects

- Design: This was a randomized controlled trial.
- Participants: Healthy fasting subjects were enrolled.
- Interventions: Participants received single ascending oral doses of **AZD6370** (ranging from 10 to 650 mg), a placebo, or subcutaneous short-acting insulin (4 or 12 U). A euglycemic

clamp was utilized to prevent hypoglycemia. In a separate part of the study, **AZD6370** (10-20 mg) was administered with food without a euglycemic clamp.

- Outcome Measures: The main outcomes assessed were safety, tolerability, pharmacokinetics, serum insulin levels, and the glucose infusion rate (GIR).

## Study in Patients with Type 2 Diabetes Mellitus

- Design: This was a two-part, randomized, single-blind, placebo-controlled, crossover study.
- Participants: Patients with T2DM were included in the study.
- Interventions:
  - Part A: Patients received a single oral dose of **AZD6370** (20, 60, or 180 mg) or a placebo, in both fasted and fed states.
  - Part B: Patients received a total daily dose of 180 mg of **AZD6370** administered as a single dose, or in two or four divided doses, compared with a placebo.
- Outcome Measures: The primary endpoints were changes in plasma glucose, insulin, and C-peptide levels compared to placebo.

## Mechanism of Action: Glucokinase Activation

**AZD6370** is a glucokinase activator (GKA). Glucokinase (GK) is an enzyme that plays a crucial role in glucose homeostasis, primarily in the pancreas and liver.<sup>[1]</sup> It acts as a glucose sensor, and its activity is dependent on glucose concentrations. GKAs, like **AZD6370**, bind to an allosteric site on the GK enzyme, increasing its affinity for glucose. This enhances the enzyme's activity at lower glucose concentrations.

The activation of glucokinase by **AZD6370** has two main effects:

- In Pancreatic  $\beta$ -cells: Enhanced GK activity leads to increased glucose metabolism within the  $\beta$ -cells. This results in a higher ATP:ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, and subsequent influx of calcium. The rise in intracellular calcium triggers the secretion of insulin.

- In Hepatocytes (Liver Cells): Activation of GK in the liver increases the phosphorylation of glucose to glucose-6-phosphate. This promotes the uptake of glucose from the blood and stimulates the synthesis of glycogen, the storage form of glucose.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AZD6370** in pancreatic β-cells and hepatocytes.

## Experimental Workflow

The clinical evaluation of **AZD6370** followed a typical early-phase drug development pathway, focusing on safety, tolerability, and pharmacodynamic effects in a small number of subjects before potentially moving to larger efficacy trials.



[Click to download full resolution via product page](#)

Caption: General workflow for the Phase I clinical evaluation of **AZD6370**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- To cite this document: BenchChem. [AZD6370: An Assessment of Short-Term Efficacy in Glucose Regulation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666226#assessing-the-long-term-efficacy-of-azd6370-versus-placebo>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)